molecular formula C19H17N3O5S B2980577 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034238-26-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2980577
CAS No.: 2034238-26-9
M. Wt: 399.42
InChI Key: JYXXBRPQVBRQNG-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a sophisticated synthetic compound incorporating two pharmacologically significant moieties: a 2-oxo-2H-chromene (coumarin) scaffold and a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole ring. The chromene structural unit is extensively documented in scientific literature for its diverse biological activities and role in developing new therapeutic agents . Notably, chromene derivatives have been identified as allosteric inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology for diseases such as breast cancer, leukemia, and lymphoma . The benzo[c][1,2,5]thiadiazole 2,2-dioxide portion of the molecule is a sulfonamide-based heterocycle that contributes to the molecule's unique electronic properties and potential to engage in specific biological interactions. The molecule is engineered with a carboxamide linker, a functional group commonly employed in medicinal chemistry to bridge heterocyclic systems and modulate properties like molecular recognition and metabolic stability . This specific structural architecture makes it a valuable chemical tool for researchers investigating novel kinase inhibitors, exploring structure-activity relationships (SAR) in hybrid molecules, and screening for potential anti-cancer and anti-inflammatory activities. The product is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. This compound is intended For Research Use Only (RUO) and is not approved for use in humans, nor is it intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-21-15-7-3-4-8-16(15)22(28(21,25)26)11-10-20-18(23)14-12-13-6-2-5-9-17(13)27-19(14)24/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXXBRPQVBRQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Synthesis begins with the selection of appropriate starting materials such as 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide and 2-oxo-2H-chromene-3-carboxylic acid.

  • Reaction Steps: : The synthesis typically involves a series of steps including amide bond formation, which might be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

  • Reaction Conditions: : Reactions are carried out under controlled temperatures, often ranging from room temperature to moderate heating, and in an inert atmosphere using solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

While industrial production methods for such specific compounds might not be widely detailed in public resources, they generally follow similar synthetic pathways but on a larger scale. Industrial processes also emphasize cost-efficiency and scalability, often involving continuous flow reactors for improved reaction control and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic structure and reactivity.

  • Reduction: : Reduction reactions might be less common but can lead to significant changes in the compound’s functionality.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecular structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenated compounds, organometallic reagents.

Major Products

Depending on the type of reaction, major products could include various functionalized derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

  • Industry: : May be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects often involves interaction with biological macromolecules. It can inhibit certain enzymes by binding to their active sites or alter cellular pathways by interacting with DNA or proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene-Based Carboxamides

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Features Reference
Target Compound 2-Oxo-2H-chromene-3-carboxamide Benzo[c][1,2,5]thiadiazole 1,1-dioxide, ethyl linker, 3-methyl group C₁₉H₁₆N₃O₅S Dual heterocyclic system; sulfone group N/A
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide 5-Methyl-1,3,4-thiadiazole C₁₃H₉N₃O₃S Simpler thiadiazole substituent
(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide 2-Imino-2H-chromene-3-carboxamide Butylimino group, 3-methylphenyl-thiadiazole C₂₃H₂₂N₄O₂S Extended alkyl chain; aryl substitution
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Benzamide Chlorophenyl, dimethylamino-acryloyl, thiadiazole C₂₁H₁₈ClN₄O₂S Acryloyl moiety; halogen substitution

Key Observations :

  • Compared to imino-chromene derivatives (e.g., ), the 2-oxo group in the target compound may reduce reactivity while improving hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely follows pathways analogous to , involving rearrangement of 2-iminochromene precursors with N-nucleophiles under acidic conditions .
  • Simpler chromene derivatives (e.g., ) utilize solvent-free, piperidine-catalyzed conditions, whereas the target compound’s complexity may necessitate harsher reagents (e.g., H₂SO₄).

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities, including anticancer properties and mechanisms of action.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the 2-oxo-2H-chromene moiety enhances its interaction with biological targets. The overall structure can be represented as follows:

C18H21N3O3S2\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_3\text{S}_2

This molecular formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its unique properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Common techniques include:

  • Microwave-assisted synthesis : This method enhances reaction rates and yields.
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness in targeting cancer cells suggests a promising avenue for further research in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Compounds with similar structures have been reported to inhibit enzymes such as epidermal growth factor receptor (EGFR) kinase and aromatase .
  • Selective cytotoxicity : The compound shows selective cytotoxicity towards cancer cells compared to normal cells, indicating a potential for targeted therapy .

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study evaluated the anticancer properties of various thiadiazole derivatives against breast cancer cell lines (MCF-7). Results indicated significant growth inhibition with IC50 values comparable to standard chemotherapeutics like cisplatin .
  • Aromatase Inhibitory Activity : Another investigation focused on the aromatase inhibitory effects of thiadiazole derivatives in estrogen-dependent cancers. The tested compounds demonstrated promising activity with IC50 values indicating effective inhibition .

Q & A

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Answer :
  • ANOVA : Analyzes variance across reaction parameters (e.g., temperature, solvent).
  • Control experiments : Replicates key steps (e.g., cyclization) with independent batches to confirm yield consistency (±5%) .

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